molecular formula C11H9F2N3O2 B2801614 (E)-(ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate) CAS No. 478048-48-5

(E)-(ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate)

Cat. No. B2801614
CAS RN: 478048-48-5
M. Wt: 253.209
InChI Key: PJNOGMHMEDVRQB-OQLLNIDSSA-N
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Description

(E)-(ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate) is a molecule that has gained significant attention in scientific research due to its potential applications in various fields. This molecule is a hydrazone derivative that has been synthesized using different methods.

Scientific Research Applications

Enantioselective Esterification

The compound has been used as a modified Yamaguchi reagent for enantioselective esterification . This process is crucial in the synthesis of various organic compounds, particularly in the production of pharmaceuticals.

Thioesterification

It has also been applied in thioesterification . Thioesters are important in biochemistry, being intermediates in several metabolic pathways, and are also useful in chemical synthesis.

Amidation

The compound is used in amidation processes . Amidation is a key chemical reaction in the synthesis of a wide range of organic compounds, including peptides and proteins.

Peptide Synthesis

It has been demonstrated to be effective in peptide bond formation, which is essential in the synthesis of proteins . This makes it valuable in biochemical research and drug development.

Solid State Fluorescence

Derivatives of the compound have shown solid state fluorescence with emission maxima located in the range λ 619–641 nm . This property can be exploited in the development of optoelectronic devices and sensors.

Solvatochromic Properties

The compound’s derivatives have shown strong solvatochromic properties . Solvatochromic compounds are used as chemical sensors and in the study of solvent effects in chemistry.

properties

IUPAC Name

ethyl (2E)-2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O2/c1-2-18-11(17)9(6-14)15-16-10-7(12)4-3-5-8(10)13/h3-5,16H,2H2,1H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNOGMHMEDVRQB-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=CC=C1F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=C(C=CC=C1F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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